

(+)-Octopamine hydrochloride vs Norepinephrine structural comparison

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Compound of Interest

Compound Name: Octopamine hydrochloride, (+)-

CAS No.: 425366-60-5

Cat. No.: B1655812

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Comparative Guide: (+)-Octopamine Hydrochloride vs. Norepinephrine

Executive Summary

This guide provides a technical comparison between (+)-Octopamine Hydrochloride and Norepinephrine (Noradrenaline). While both are biogenic amines sharing a phenethylamine backbone, they occupy distinct biological niches. Norepinephrine is the primary sympathetic neurotransmitter in vertebrates. In contrast, Octopamine is often termed the "invertebrate norepinephrine," governing fight-or-flight responses in arthropods.[1]

Critical Distinction: The specific enantiomer (+)-Octopamine (typically the S-isomer) is the less active or inactive enantiomer at most adrenergic and octopaminergic receptors compared to the natural (R)-(-)-Octopamine. Researchers often utilize (+)-Octopamine as a negative control for stereoselectivity studies or as a specific inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), whereas Norepinephrine is universally used as a potent agonist for

- and

-adrenergic receptors.

Chemical & Structural Analysis[2][3][4]

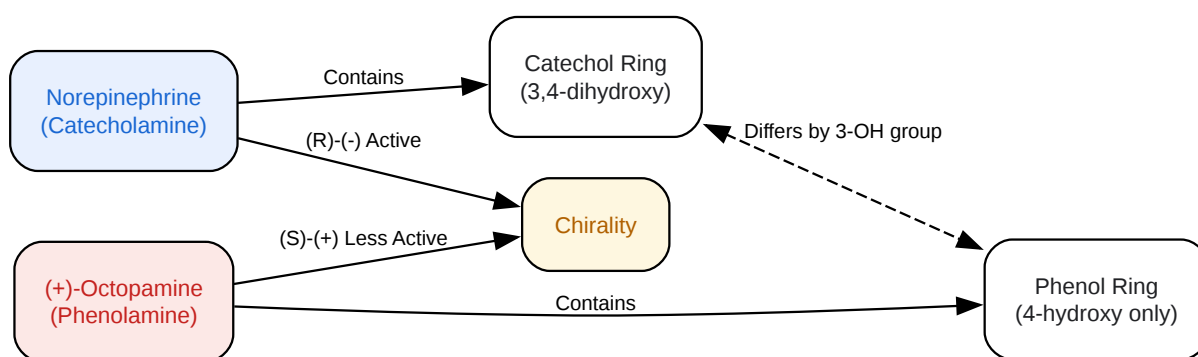
Structural Comparison

Both compounds are phenylethanolamines.[2] The defining structural difference is the 3-hydroxyl group present on the catechol ring of Norepinephrine but absent in Octopamine. This single hydroxyl group confers catechols with higher susceptibility to oxidation and significantly higher affinity for vertebrate adrenergic receptors.

Feature	(+)-Octopamine HCl	Norepinephrine (Natural)
IUPAC Name	(S)-4-(2-amino-1-hydroxyethyl)phenol hydrochloride	(R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol
Chemical Class	Phenolamine	Catecholamine
Chirality	(+) / (S) (Non-natural isomer)	(-) / (R) (Natural isomer)
Molecular Weight	189.64 g/mol (HCl salt)	169.18 g/mol (Free base)
Oxidation Stability	High (Lacks catechol moiety)	Low (Rapidly oxidizes to quinones)
Solubility	~10-20 mg/mL (Water/PBS)	Freely soluble (Bitartrate salt)

Structural Visualization

The diagram below highlights the critical 3-OH group and the stereochemical orientation.



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Figure 1: Structural divergence between Norepinephrine and Octopamine highlighting the catechol vs. phenol distinction.

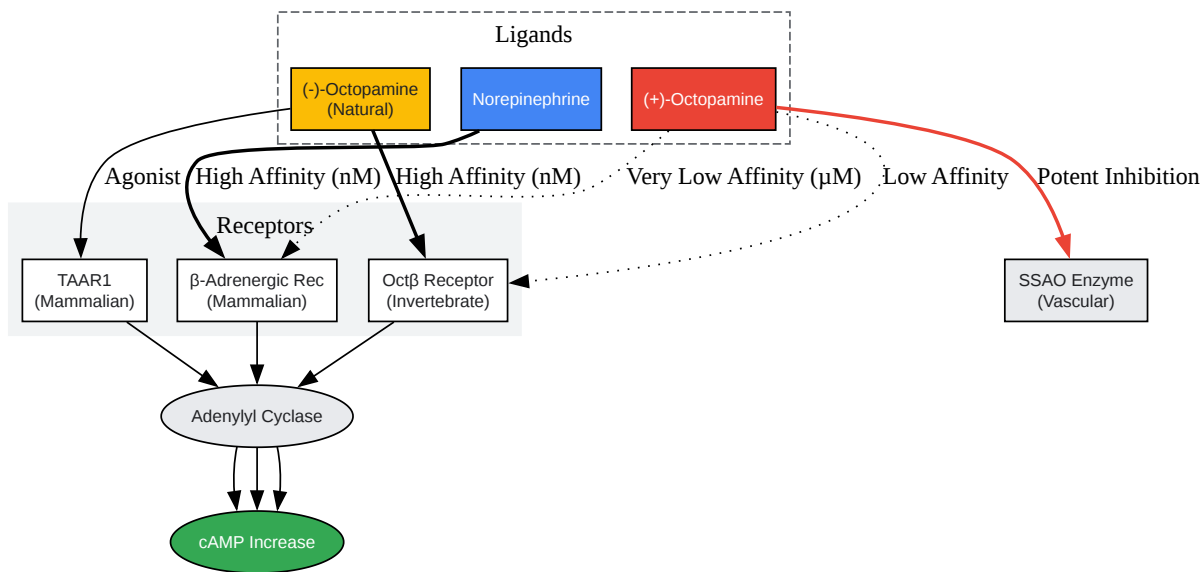
Receptor Pharmacology & Signaling[5]

Vertebrate vs. Invertebrate Targets

- Norepinephrine: Acts as a nanomolar-affinity agonist at mammalian
 - and
 - adrenergic receptors (ARs). It drives sympathetic tone (vasoconstriction, heart rate increase).
- Octopamine:
 - In Vertebrates: Acts as a "trace amine."^{[3][4][5]} It binds poorly to ARs (micromolar affinity) but is a potent agonist at TAAR1 (Trace Amine-Associated Receptor 1).
 - In Invertebrates: Binds Oct
 - R and Oct
 - R (G-protein coupled receptors).
 - Stereoselectivity: The (-)-isomer is the natural ligand. The (+)-isomer (subject of this guide) typically shows 10-100x lower affinity, making it a crucial tool for proving receptor specificity.

Signaling Pathways

Norepinephrine and Octopamine activate analogous but distinct pathways.



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Figure 2: Comparative signaling pathways.[4] Note (+)-Octopamine's specific role as an SSAO inhibitor versus its weak receptor agonism.

Experimental Performance Data

The following data contrasts the potency of these compounds. Note the significant drop in affinity for the (+)-isomer.

Binding Affinity (Ki) and Potency (EC50)

Target Receptor	Species	Norepinephrine (IC ₅₀)	(-)-Octopamine (IC ₅₀)	(+)-Octopamine (IC ₅₀)
-Adrenergic	Human	~10 nM	~5,000 nM	>50,000 nM (Inactive)
OctR	Drosophila	Inactive (>10 μM)	~5-10 nM	~500 nM
TAAR1	Human	Low Affinity	~1 μM	~10 μM
SSAO Enzyme	Rat/Human	N/A	Weak Inhibitor	Potent Inhibitor (IC ₅₀ ~50 μM)



Key Insight: If your experiment requires activation of adrenergic signaling in mammals, (+)-Octopamine is an ineffective substitute for Norepinephrine. It is best used to test for non-specific effects or metabolic inhibition (SSAO).

Experimental Protocols

Protocol: Competitive Binding / cAMP Accumulation Assay

Objective: To determine the stereoselectivity of a receptor (e.g., OctR) using (+)-Octopamine as a low-affinity control against the active (-)-Octopamine.

Reagents:

- Buffer: PBS containing 0.5 mM IBMX (Phosphodiesterase inhibitor).
- Ligands:
 - Agonist: (-)-Octopamine (10 nM to 100 μ M).
 - Control: (+)-Octopamine HCl (10 nM to 100 μ M).
 - Reference: Norepinephrine (for cross-reactivity check).

Workflow:

- Cell Prep: Harvest HEK293 cells expressing the target receptor (e.g., Drosophila Oct R). Resuspend at cells/mL.
- Incubation: Aliquot 10 μ L of cells into a 384-well plate. Add 10 μ L of ligand dilution series.
- Reaction: Incubate for 30 minutes at Room Temperature (RT).
- Detection: Add cAMP detection reagents (e.g., HTRF or FRET acceptor/donor beads). Incubate 1 hour.
- Analysis: Measure fluorescence ratio. Plot Dose-Response Curve.
 - Expected Result: (-)-Octopamine will show a sigmoidal curve with low EC50. (+)-Octopamine will show a right-shifted curve (lower potency) or no response.

Solubility & Handling Guide

- Norepinephrine: Highly unstable at neutral pH. Must be prepared in 0.1 M HCl or with antioxidants (ascorbic acid/EDTA) to prevent auto-oxidation (browning).
- (+)-Octopamine HCl: More stable.^[6] Dissolve in water or PBS up to 18 mg/mL. Can be stored at -20°C for months without significant degradation.

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